molecular formula C15H10F4O2 B12067737 5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid

5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid

Cat. No.: B12067737
M. Wt: 298.23 g/mol
InChI Key: QKEGSLFYMIJEIN-UHFFFAOYSA-N
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Description

Product Overview 5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid (CAS 1261787-40-9) is a high-purity, fluorinated organic compound offered for research and development purposes. With the molecular formula C 15 H 10 F 4 O 2 and a molecular weight of 298.23 g/mol, this compound belongs to a class of biphenyl acetic acid derivatives known for their utility in advanced chemical synthesis and drug discovery . Chemical Structure and Features This compound features a biphenyl backbone, a core structure prevalent in pharmaceuticals and materials science. Its structure is specifically substituted with a fluorine atom at the 5-position and a trifluoromethyl group (-CF 3 ) at the 2'-position of the biphenyl system, terminating in an acetic acid functional group . The presence of multiple fluorine atoms is a critical design element in medicinal chemistry, as it can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Research Applications While specific biological data for this compound is not widely published in the open literature, its structural motifs are highly relevant in scientific research. Based on its chemical class, it serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents . Researchers investigate such fluorinated biphenyl acetic acid derivatives for their potential to modulate biological pathways, drawing on the established properties of similar compounds. The acetic acid moiety allows for further chemical derivatization, making it a versatile intermediate for creating amides, esters, and other prodrug forms. Usage and Handling This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

Molecular Formula

C15H10F4O2

Molecular Weight

298.23 g/mol

IUPAC Name

2-[4-fluoro-2-[2-(trifluoromethyl)phenyl]phenyl]acetic acid

InChI

InChI=1S/C15H10F4O2/c16-10-6-5-9(7-14(20)21)12(8-10)11-3-1-2-4-13(11)15(17,18)19/h1-6,8H,7H2,(H,20,21)

InChI Key

QKEGSLFYMIJEIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)CC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Diazotization and Trichloroethylation

A solution of 5-fluoro-2-trifluoromethylaniline (1.0 eq) in 30% sulfuric acid is diazotized using sodium nitrite (1.2 eq) at 0–10°C. The diazonium salt is reacted with trichloroethylene (1.5 eq) in acetone with catalytic CuBr (5 mol%) and tetrabutylammonium bromide (TBAB, 0.1 eq) as a phase-transfer catalyst. The mixture is stirred for 3–6 hours, yielding 1-(2,2,2-trichloroethyl)-5-fluoro-2-trifluoromethylbenzene as a crystalline intermediate.

Acidic Hydrolysis

The trichloroethyl intermediate is hydrolyzed in 25% hydrochloric acid at 80–95°C for 8–12 hours. The reaction proceeds via sequential dechlorination and oxidation, forming the acetic acid group. After quenching with ice water, the crude product is extracted with ethyl acetate, dried over Na₂SO₄, and recrystallized from toluene to achieve >99% purity (HPLC).

Key Data:

ParameterValue
Yield (overall)68–72%
Reaction Temperature0–10°C (diazotization); 80–95°C (hydrolysis)
Catalyst SystemCuBr/TBAB
Purity (Final Product)>99% (HPLC)

Suzuki-Miyaura Cross-Coupling Route

The Suzuki coupling route constructs the biphenyl core through a palladium-catalyzed cross-coupling reaction, followed by functionalization of the acetic acid group.

Boronic Acid Synthesis

2-Trifluoromethylphenylboronic acid is prepared via lithiation of 1-bromo-2-trifluoromethylbenzene using LDA (lithium diisopropylamide) at −78°C, followed by treatment with trimethyl borate. The boronic acid is isolated in 85% yield after acidic workup.

Cross-Coupling and Ester Hydrolysis

A mixture of 2-bromo-5-fluorophenylacetic acid ethyl ester (1.0 eq), 2-trifluoromethylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 eq) in dimethoxyethane (DME) is heated at 90°C for 12 hours. The biphenyl ester intermediate is hydrolyzed using NaOH (2.0 eq) in THF/H₂O (3:1) at 60°C for 6 hours, yielding the target carboxylic acid.

Key Data:

ParameterValue
Coupling Yield78–82%
Hydrolysis Yield90–95%
CatalystPd(PPh₃)₄
Solvent SystemDME/THF-H₂O

Direct Alkylation of Biphenyl Intermediates

This method involves alkylation of a pre-formed biphenyl scaffold with a chloroacetic acid derivative.

Biphenyl Synthesis

5-Fluoro-2'-trifluoromethylbiphenyl is synthesized via Ullmann coupling of 2-iodo-5-fluorobenzene and 2-bromotrifluoromethylbenzene using CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C for 24 hours.

Key Data:

ParameterValue
Ullmann Coupling Yield70%
Alkylation Efficiency88%
BaseK₂CO₃

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Diazotization-HydrolysisScalable; low catalyst loadingRequires harsh acidic conditions68–72
Suzuki Cross-CouplingHigh regioselectivityExpensive Pd catalysts78–82
Direct AlkylationSimple workupModerate yields65

Characterization and Quality Control

The final product is characterized by:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J = 7.6 Hz, 1H, biphenyl-H), 7.45–7.38 (m, 4H, aromatic-H), 3.72 (s, 2H, CH₂CO₂H).

  • IR (KBr): 1701 cm⁻¹ (C=O stretch), 1243 cm⁻¹ (C-F stretch).

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/H₂O = 70:30).

Challenges and Optimization Strategies

  • Regioselectivity in Diazotization : Competing side reactions during trichloroethylation are mitigated using TBAB to enhance phase transfer.

  • Pd Catalyst Cost : Recycling Pd via aqueous biphasic systems reduces expenses in Suzuki couplings.

  • Purification : Silica gel chromatography (ethyl acetate/hexane = 1:4) resolves biphenyl byproducts .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2’-(trifluoromethyl)biphenyl-2-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid has been investigated for its potential therapeutic applications. Notably, it has been studied for its antihypertensive properties. Research indicates that compounds similar to this one can act as antagonists of the angiotensin II receptor, which plays a crucial role in regulating blood pressure.

In a study where various substituted benzimidazole derivatives were synthesized, it was found that compounds containing the biphenyl-2-acetic acid structure exhibited significant antihypertensive activity compared to standard drugs like Losartan . The presence of fluorine and trifluoromethyl groups was noted to enhance the pharmacological activity of these compounds.

Synthesis and Characterization

The synthesis of 5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid typically involves several steps, including condensation reactions and the use of specific catalysts like BF3- OEt2. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compounds .

The synthesis process can be summarized as follows:

  • Step 1 : Condensation of o-phenylenediamine with trifluoroacetic acid.
  • Step 2 : Purification through extraction and drying.
  • Step 3 : Characterization using spectroscopic methods.

Antihypertensive Activity

The compound's ability to lower blood pressure has been documented in various studies. A notable investigation demonstrated that certain derivatives exhibited remarkable antihypertensive effects, suggesting that modifications to the biphenyl structure can enhance activity against hypertension .

Antimicrobial Activity

In addition to cardiovascular applications, compounds related to 5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid have shown promise in antimicrobial activity against pathogens such as Mycobacterium tuberculosis. A high-throughput screening study identified several chemical entities with significant inhibitory effects on bacterial growth, indicating potential applications in treating infections .

Case Study on Antihypertensive Agents

A series of studies focused on synthesizing and evaluating benzimidazole derivatives containing the biphenyl-2-acetic acid moiety revealed that these compounds could effectively reduce blood pressure in experimental models. The study highlighted the importance of substituent groups (like fluorine) in enhancing pharmacological efficacy .

Case Study on Antimicrobial Screening

Another case study involved screening a library of compounds against Mycobacterium tuberculosis, where derivatives of biphenyl acetic acids were tested for their Minimum Inhibitory Concentration (MIC). The results indicated that some compounds exhibited MIC values lower than 20 µM, demonstrating their potential as effective antimycobacterial agents .

Data Tables

Compound StructureActivity TypeMIC (µM)Reference
5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acidAntihypertensiveNot specified
Derivative XAntimicrobial<20
Benzimidazole Derivative YAntihypertensiveNot specified

Mechanism of Action

The mechanism of action of 5-Fluoro-2’-(trifluoromethyl)biphenyl-2-acetic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with several fluorinated aromatic acids. Key analogues include:

Compound Name CAS Number Molecular Weight (g/mol) Substituent Positions Key Properties
5-Fluoro-2-(trifluoromethyl)benzoic acid 654-99-9 208.11 5-F, 2-CF₃, COOH at 2 High acidity (pKa ~1.5–2.5)
5-Fluoro-2-nitrophenylacetic acid 192508-36-4 199.14 5-F, 2-NO₂, CH₂COOH at 2 Similarity score: 0.92
2-Fluoro-5-nitrophenylacetic acid 195609-18-8 199.14 2-F, 5-NO₂, CH₂COOH at 1 Similarity score: 0.92
3-(5-Fluoro-2-(trifluoromethyl)phenyl)acrylic acid 231291-18-2 234.03 5-F, 2-CF₃, CH=CHCOOH at 3 Predicted density: 1.573 g/cm³
5-Fluoro-2-(trifluoromethyl)isonicotinic acid 1256806-61-7 209.10 5-F, 2-CF₃, COOH at 4 (pyridine) Predicted pKa: 2.01

Key Observations :

  • Substituent Position Effects: The placement of fluorine and trifluoromethyl groups significantly alters physicochemical properties. For example, 5-Fluoro-2-nitrophenylacetic acid (5-F, 2-NO₂) has a higher acidity compared to its isomer 2-Fluoro-5-nitrophenylacetic acid (2-F, 5-NO₂) due to the electron-withdrawing nitro group's proximity to the acetic acid moiety .
  • Backbone Modifications : Replacing the biphenyl system with a pyridine ring (e.g., 5-Fluoro-2-(trifluoromethyl)isonicotinic acid) reduces molecular weight and alters solubility profiles .

Pharmacological and Metabolic Profiles

  • Metabolic Stability: Fluorinated compounds like 5-trifluoromethyluracil exhibit resistance to metabolic degradation, as the trifluoromethyl group hinders enzymatic cleavage . This suggests that 5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid may also demonstrate enhanced metabolic stability compared to non-fluorinated analogues.

Biological Activity

5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid (CAS Number: 1261787-40-9) is a biphenyl derivative that has garnered attention for its potential biological activities. This compound features a fluorine atom and a trifluoromethyl group, which are known to influence the pharmacological properties of organic molecules. This article reviews the biological activity of this compound, including its antibacterial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

  • Molecular Formula : C₁₅H₁₀F₄O₂
  • Molecular Weight : 298.23 g/mol
  • Structure : The compound consists of a biphenyl structure with a carboxylic acid functional group, which is critical for its biological activity.

Antibacterial Activity

Recent studies have indicated that biphenyl derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to 5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid have shown minimum inhibitory concentration (MIC) values as low as 3.13 μg/mL against methicillin-resistant Staphylococcus aureus . The presence of electron-withdrawing groups like trifluoromethyl enhances the antibacterial efficacy by increasing the lipophilicity and membrane permeability of the compounds.

CompoundMIC (μg/mL)Target Bacteria
5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acidTBDTBD
Compound 6i3.13Staphylococcus aureus
Compound 6g6.25Enterococcus faecalis

Anti-inflammatory Activity

The anti-inflammatory potential of biphenyl derivatives has been documented in various studies. The incorporation of fluorinated groups has been associated with enhanced inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Research indicates that these compounds can modulate the NF-κB signaling pathway, leading to reduced inflammation in microglial cells . This suggests a possible therapeutic application in neuroinflammatory diseases.

Anticancer Activity

The antiproliferative effects of 5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid have also been explored. Studies indicate that similar trifluoromethyl-substituted biphenyls exhibit significant cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The trifluoromethyl group is believed to play a crucial role in enhancing the compound's interaction with cellular targets.

Case Studies

  • Antibacterial Evaluation : In a study evaluating multiple biphenyl derivatives, several compounds demonstrated potent activity against antibiotic-resistant strains. The structure-activity relationship (SAR) analysis highlighted that modifications on the biphenyl scaffold significantly impacted antibacterial potency .
  • Anti-inflammatory Mechanism : A study focused on the effects of fluorinated biphenyls on microglial activation showed that these compounds could effectively reduce pro-inflammatory cytokine production, suggesting their potential as therapeutic agents for neurodegenerative diseases .
  • Cytotoxicity Assessment : Research assessing the cytotoxic effects of trifluoromethyl-substituted biphenyls indicated substantial growth inhibition in cancer cell lines, with IC50 values in the low micromolar range . Further optimization of these compounds could lead to more effective anticancer agents.

Q & A

Q. What are the standard synthetic routes for 5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid, and how are reaction conditions optimized?

The synthesis typically involves coupling fluoro- and trifluoromethyl-substituted aromatic precursors. For example:

  • Suzuki-Miyaura cross-coupling : A biphenyl scaffold is constructed using a boronic acid derivative and a halogenated aryl substrate. Reaction conditions (e.g., catalyst type, temperature) are optimized via iterative testing. Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in THF/water mixtures at 80–100°C are common .
  • Acetic acid side-chain introduction : Post-coupling, the acetic acid moiety is added via nucleophilic substitution or hydrolysis of ester intermediates. Purity is monitored using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound characterized structurally, and what analytical techniques validate its identity?

  • NMR spectroscopy : ¹⁹F NMR confirms fluorine environments (δ -110 to -120 ppm for CF₃ groups; δ -60 to -70 ppm for aromatic F). ¹H NMR identifies aromatic protons and acetic acid protons (δ 3.6–3.8 ppm for CH₂) .
  • Mass spectrometry : High-resolution ESI-MS (m/z 222.14 for [M-H]⁻) validates molecular weight .
  • X-ray crystallography : Resolves substituent positions and confirms biphenyl planarity .

Q. What preliminary biological assays are used to assess its therapeutic potential?

  • In vitro enzyme inhibition : COX-1/COX-2 inhibition assays (e.g., fluorometric kits) evaluate anti-inflammatory activity. IC₅₀ values are compared to ibuprofen or celecoxib .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HepG2, HEK293) determine selectivity indices .

Advanced Research Questions

Q. How do substituent positions (fluoro, trifluoromethyl) influence biological activity and metabolic stability?

  • Steric and electronic effects : The 5-fluoro and 2'-trifluoromethyl groups enhance lipophilicity (logP ~2.8) and metabolic stability by resisting CYP450 oxidation. Substituent repositioning (e.g., 4-F vs. 5-F) alters binding to hydrophobic enzyme pockets .
  • Comparative SAR table :
CompoundSubstituent PositionsCOX-2 IC₅₀ (µM)Metabolic Half-life (h)
5-Fluoro-2'-(CF₃)biphenyl-2-acetic acid5-F, 2'-CF₃0.456.2
4-Fluoro-3'-(CF₃) analog4-F, 3'-CF₃1.203.8
Parent biphenylacetic acidNone>101.5

Data adapted from .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Orthogonal assays : Validate COX inhibition using both fluorometric and ELISA-based methods .
  • Computational docking : Compare binding modes in COX-2 (PDB: 5KIR) to identify critical interactions (e.g., hydrogen bonds with Arg120) .

Q. How is the compound’s metabolic pathway elucidated, and what are its major metabolites?

  • In vitro microsomal studies : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Major metabolites include:
    • Hydroxylated derivative : m/z 238.14 ([M+16]-H⁻) via CYP3A4-mediated oxidation.
    • Glucuronide conjugate : m/z 398.20 ([M+176]-H⁻) .
  • Pharmacokinetic modeling : Fit metabolite kinetics to two-compartment models to predict clearance rates .

Q. What challenges arise in crystallizing the compound, and how are they mitigated?

  • Low solubility : Co-crystallize with β-cyclodextrin or use DMSO/water mixtures.
  • Polymorphism screening : Vapor diffusion methods (e.g., sitting drop) with 10–20 solvent combinations .

Methodological Notes

  • Synthetic optimization : Use Design of Experiments (DoE) to screen Pd catalysts, bases, and solvents efficiently .
  • Data validation : Cross-reference NMR assignments with computed chemical shifts (GIAO-DFT/B3LYP/6-311++G(d,p)) .

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